molecular formula C15H11FN2S2 B11293108 3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)pyridazine

3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)pyridazine

Cat. No.: B11293108
M. Wt: 302.4 g/mol
InChI Key: SYCPSQYUCHONFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Fluorophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine is an organic compound belonging to the class of diarylthioethers This compound contains a thioether group substituted by two aryl groups, specifically a 4-fluorophenyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Fluorophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophen-2-ylboronic acid with a halogenated pyridazine derivative in the presence of a palladium catalyst.

    Attachment of the 4-Fluorophenylmethylsulfanyl Group: The final step involves the nucleophilic substitution of a 4-fluorophenylmethylsulfanyl group onto the pyridazine core. This can be achieved by reacting the pyridazine derivative with 4-fluorobenzyl mercaptan under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluorophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-{[(4-Fluorophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological processes involving sulfur-containing compounds.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-{[(4-Fluorophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the thiophene ring can enhance its binding affinity and selectivity. The sulfur atom in the thioether group can participate in various interactions, including hydrogen bonding and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    3-{[(4-Fluorophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine: Similar structure but with a pyridine core instead of pyridazine.

    3-{[(4-Fluorophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyrazine: Similar structure but with a pyrazine core.

    3-{[(4-Fluorophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyrimidine: Similar structure but with a pyrimidine core.

Uniqueness

3-{[(4-Fluorophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine is unique due to the combination of its pyridazine core, which can provide distinct electronic properties, and the presence of both a fluorophenyl and a thiophenyl group, which can enhance its chemical reactivity and binding affinity in various applications.

Properties

Molecular Formula

C15H11FN2S2

Molecular Weight

302.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine

InChI

InChI=1S/C15H11FN2S2/c16-12-5-3-11(4-6-12)10-20-15-8-7-13(17-18-15)14-2-1-9-19-14/h1-9H,10H2

InChI Key

SYCPSQYUCHONFO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.